molecular formula C22H31NO3S2 B12062837 Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester CAS No. 680215-72-9

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester

Cat. No.: B12062837
CAS No.: 680215-72-9
M. Wt: 421.6 g/mol
InChI Key: FCRMPWJKIYHAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of acetic acid, thiazole, and phenolic groups, which contribute to its diverse reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde with thioacetic acid to form an intermediate, which is then reacted with 2-bromoethyl thiazole under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the ester group can produce various substituted esters.

Scientific Research Applications

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating chronic inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging reactive oxygen species and inhibiting the expression of redox-sensitive inflammatory genes. The compound also modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    AGIX-4207: A structurally related compound with similar antioxidant and anti-inflammatory properties.

    Probucol: Another phenolic antioxidant with comparable cellular uptake and activity.

Uniqueness

Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to selectively inhibit certain redox-sensitive genes and pathways sets it apart from other similar compounds.

Properties

CAS No.

680215-72-9

Molecular Formula

C22H31NO3S2

Molecular Weight

421.6 g/mol

IUPAC Name

methyl 2-[2-[4-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazol-2-yl]ethylsulfanyl]acetate

InChI

InChI=1S/C22H31NO3S2/c1-21(2,3)15-10-14(11-16(20(15)25)22(4,5)6)17-12-28-18(23-17)8-9-27-13-19(24)26-7/h10-12,25H,8-9,13H2,1-7H3

InChI Key

FCRMPWJKIYHAQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CCSCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.